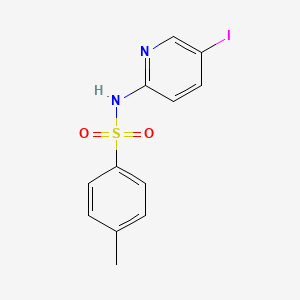

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Übersicht

Beschreibung

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyridine ring substituted with an iodine atom at the 5-position and a benzenesulfonamide group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide typically involves the following steps:

Iodination of Pyridine: The starting material, 2-pyridine, is iodinated at the 5-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Sulfonamide Formation: The iodinated pyridine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Iodination: Large quantities of 2-pyridine are iodinated using industrial-scale reactors.

Continuous Flow Sulfonamide Formation: The iodinated intermediate is continuously fed into a reactor with 4-methylbenzenesulfonyl chloride and a base to produce the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Wissenschaftliche Forschungsanwendungen

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Wirkmechanismus

The mechanism of action of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can bind to proteins, altering their conformation and affecting their function.

Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with key signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

- N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

- N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Uniqueness

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the sulfonamide group makes it a versatile intermediate for various chemical transformations and applications.

Biologische Aktivität

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with iodine at the 5-position and a benzenesulfonamide group. The presence of iodine enhances its reactivity and biological interactions compared to similar compounds with other halogens.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its antimicrobial and anticancer properties.

- Protein Binding : It alters protein conformation upon binding, affecting their function and potentially disrupting cellular processes.

- Signal Transduction Modulation : The compound can influence key signaling pathways by interacting with signaling molecules, which may lead to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. The iodine substituent is believed to enhance its efficacy against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Values :

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these cell lines indicate promising activity:

IC50 Values Against Cancer Cell Lines :

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.03 |

| HeLa | 1.15 |

| MCF-7 | 2.59 |

These values suggest that this compound is significantly more active than many existing chemotherapeutic agents, highlighting its potential as a lead compound for drug development .

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound could effectively inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in treated cultures .

- Antimicrobial Efficacy Assessment : In a comparative study, this compound was tested against standard antibiotics, showing superior activity against resistant bacterial strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

Eigenschaften

IUPAC Name |

N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQZWFRWAZIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617882 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209971-43-7 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.